molecular formula C21H14N4O4 B3585107 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

Cat. No.: B3585107
M. Wt: 386.4 g/mol
InChI Key: NEUWVBXCHXXJBB-UHFFFAOYSA-N
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Description

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is a sophisticated quinazoline-based organic compound designed for pharmaceutical and biological research. This molecule is constructed around a quinazoline heterocyclic core, a scaffold recognized as one of the most significant motifs in medicinal chemistry due to its diverse chemical reactivities and broad spectrum of biological applications . The specific structure features a 4-nitrophenyl substituent at the 2-position of the quinazoline ring and a 4-aminobenzoic acid group linked at the 4-position, forming a conjugated molecular architecture valuable for exploring structure-activity relationships. Quinazoline derivatives, such as this one, represent a privileged scaffold in drug discovery, with over 200 naturally occurring alkaloids and numerous synthetic analogues exhibiting potent therapeutical activities . The presence of the quinazolin-4-ylamino linkage in this compound is a key feature found in biologically active molecules, as evidenced by related structures such as 4-(Quinazolin-4-ylamino)phenyl 4-nitrobenzoate . This compound is intended for research use in the design and synthesis of novel pharmacologically active lead compounds, particularly in the development of kinase inhibitors, anticancer agents, and other targeted therapies . Researchers can utilize this reagent as a key intermediate in synthetic protocols to construct complex heterocyclic systems for biological evaluation. The nitro and carboxylic acid functional groups provide versatile handles for further synthetic modification, enabling medicinal chemists to develop novel quinazoline analogues through conjugation, amide formation, or molecular hybridization strategies. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c26-21(27)14-5-9-15(10-6-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-7-11-16(12-8-13)25(28)29/h1-12H,(H,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWVBXCHXXJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.

    Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinazoline intermediate with 4-nitroaniline in the presence of a suitable base.

    Attachment of the Amino Benzoic Acid Moiety: The final step involves coupling the 4-nitrophenylquinazoline intermediate with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products Formed

    Reduction: 4-{[2-(4-Aminophenyl)quinazolin-4-yl]amino}benzoic acid

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Pathway Modulation: The compound affects various signaling pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation.

Comparison with Similar Compounds

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid

  • Core Structure: Azetidinone (β-lactam) ring fused with a benzoic acid and substituted with a 4-nitrophenyl group.
  • Synthesis: Reacting 4-[4-(nitrobenzylidene)amino]benzoic acid with chloroacetyl chloride in dioxane, followed by reflux and recrystallization .
  • Key Spectral Data: Not explicitly provided in the evidence.

4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5)

  • Core Structure: Thiazolidinone ring conjugated with benzoic acid and a 4-nitrophenyl group.
  • Synthesis: Condensation of 4-[4-(nitrobenzylidene)amino]benzoic acid with mercaptoacetic acid in dimethylformamide, catalyzed by ZnCl₂ .
  • Key Spectral Data: UV (MeOH): λmax = 290.0 nm (εmax = 0.9673) . IR (KBr): Peaks indicative of C=O (thiazolidinone), NO₂, and COOH groups .

4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid

  • Core Structure: Thiazole ring substituted with benzoylimino and 4-chlorophenyl groups, linked to benzoic acid.
  • Synthesis: Not detailed in the evidence, but likely involves cyclization of a Schiff base intermediate .

Antimicrobial Activity

Compound Activity Profile Reference
SS1 (Azetidinone with 4-dimethylaminophenyl) Strong against Staphylococcus aureus (Gram-positive bacteria)
SS3 (Azetidinone with 4-hydroxyphenyl) Potent against Escherichia coli (Gram-negative bacteria)
SS5 (Thiazolidinone with 4-nitrophenyl) Active against Candida albicans (fungal pathogen)
4-[2-Benzoylimino... (Thiazole derivative) No activity data in evidence, but thiazoles are known for broad bioactivity

Structure-Activity Insights

  • Electron-Withdrawing Groups (e.g., NO₂): The 4-nitrophenyl group in SS5 enhances antifungal activity, possibly due to improved membrane permeability or target binding .
  • Ring System Differences: Azetidinones (β-lactams): Exhibit selective antibacterial activity, likely via interference with cell wall synthesis . Thiazolidinones: Broader spectrum, including antifungal action, attributed to their ability to disrupt microbial enzymes or DNA .

Physicochemical Properties

While quantitative data (e.g., logP, solubility) are absent in the evidence, qualitative trends can be inferred:

  • Polarity: Benzoic acid derivatives with NO₂ or COOH groups are highly polar, affecting solubility and bioavailability.
  • Stability: Azetidinones may show lower stability under acidic conditions due to β-lactam ring strain, whereas thiazolidinones are more robust .

Biological Activity

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound integrates a quinazoline structure with a nitrophenyl group and a benzoic acid moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C21H14N4O4
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 33683-30-6

Biological Activity Overview

Research indicates that quinazoline derivatives, including this compound, exhibit significant biological activities such as:

  • Antitumor Activity : Compounds related to quinazoline have shown efficacy against various cancer cell lines, including breast and colon cancer.
  • Enzyme Inhibition : These compounds may inhibit enzymes involved in tumor growth and proliferation.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit specific kinases and other enzymes critical for cancer cell survival and proliferation.
  • Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative stress levels, potentially leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The unique combination of functionalities in this compound enhances its interaction with biological targets compared to simpler analogs. A comparison with similar compounds is illustrated below:

Compound Name Structural Features Biological Activity
2-(4-Nitrophenyl)quinazolineQuinazoline core with nitro groupAntitumor activity
4-AnilinoquinazolineAniline substitution on quinazolineInhibitor of c-Met and VEGFR-2
2,4-DiaminoquinazolineTwo amino groups on quinazolineAntitumor and antibacterial properties

Antitumor Efficacy

In a study evaluating the antitumor effects of quinazoline derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the quinazoline ring in enhancing biological activity.

Enzyme Inhibition Studies

Another research focused on the inhibition of tyrosinase by phenylamino quinazolinone derivatives demonstrated that modifications at specific positions on the quinazoline scaffold could lead to enhanced inhibitory effects. This suggests that similar modifications could be explored for improving the efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid?

  • Methodology : Synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. For example:

Quinazoline Core Formation : React anthranilic acid with acetic anhydride and primary amines to form 3-acylamino-4(3H)-quinazolinones .

Functionalization : Introduce the 4-nitrophenyl group via nucleophilic substitution or coupling reactions.

Amination : Attach the benzoic acid moiety using carbodiimide-mediated amidation or reductive amination under reflux conditions .

  • Key Conditions : Optimize solvent choice (e.g., DCM for BBr3-mediated demethylation) and reaction time (e.g., 48 hours for aryl demethylation) to improve yields .

Q. How is the structural integrity of this compound validated during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and purity via ¹H and ¹³C NMR (e.g., δ 8.10 ppm for aromatic protons in quinazoline derivatives) .
  • Mass Spectrometry : Use MALDI-TOF or HRMS to verify molecular weight (e.g., observed m/z 590.3832 vs. calculated 590.3819 for derivatives) .
  • Chromatography : HPLC with ACN/H₂O gradients ensures >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?

  • Case Study : Discrepancies in HDAC inhibition efficacy may arise from:

Structural Variability : Substituents like the 4-nitrophenyl group modulate steric hindrance and binding affinity .

Assay Conditions : Differences in enzyme sources (e.g., recombinant vs. native HDAC8) or buffer pH alter IC₅₀ values.

  • Resolution : Perform comparative studies under standardized conditions and use molecular docking to predict binding modes .

Q. How can molecular docking elucidate interactions between this compound and HDAC enzymes?

  • Protocol :

Protein Preparation : Generate HDAC8 crystal structure coordinates (e.g., PDB ID 1T64) and optimize protonation states .

Grid Generation : Define active-site residues (e.g., Zn²⁺ coordination site) for ligand placement.

Docking Analysis : Use AutoDock Vina to simulate binding, focusing on hydrogen bonds between the benzoic acid moiety and catalytic residues (e.g., His⁻¹⁴³) .

  • Validation : Compare computed binding energies with experimental IC₅₀ values to refine models.

Q. What experimental designs optimize the compound’s solubility for in vitro assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS .
  • pH Adjustment : Ionize the carboxylic acid group at pH 7.4 to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Methodological Challenges & Solutions

Q. Why do yields vary in the final amidation step, and how can this be mitigated?

  • Root Cause : Competing side reactions (e.g., hydrolysis of the nitro group under acidic conditions).
  • Solutions :

  • Protecting Groups : Temporarily protect the nitro group with Boc during amidation .
  • Catalysis : Employ HOBt/EDCI coupling agents to enhance reaction efficiency .

Q. How do spectroscopic artifacts (e.g., residual solvents) impact purity assessment?

  • Detection : Residual DCM or ethanol in NMR spectra (e.g., δ 1.20 ppm for ethanol).
  • Remediation : Lyophilize samples for 24 hours or use preparative HPLC to remove volatiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid
Reactant of Route 2
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4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

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